Odor Threshold Comparison: 2,3-Dimethylpyrazine vs. 2,6-Dimethylpyrazine
The odor threshold of 2,3-dimethylpyrazine is over 50-fold higher than that of its isomer 2,6-dimethylpyrazine, indicating that 2,3-dimethylpyrazine is significantly less potent as an odorant. This means that to achieve a perceptible nutty/roasted note, 2,3-dimethylpyrazine must be used at much higher concentrations, but it can also function as a sub-threshold synergist in complex flavor systems [1][2].
| Evidence Dimension | Odor Threshold in aqueous ethanol solution |
|---|---|
| Target Compound Data | 10823.7 ppb |
| Comparator Or Baseline | 2,6-Dimethylpyrazine: 200 ppb |
| Quantified Difference | ~54.1-fold higher |
| Conditions | Determined via 3-AFC (3-alternative forced-choice) test in 53% ethanol–water solution (v/v) by a trained sensory panel [1]. |
Why This Matters
This high threshold differentiates 2,3-dimethylpyrazine for applications requiring a subtle roasted background note or synergistic enhancement rather than a dominant aroma, directly impacting formulation strategy and cost-in-use calculations.
- [1] Wang, L., et al. (2022). Characterization of Key Aroma Compounds in Chinese Smoked Duck by SAFE-GC-O-MS and Aroma-Recombination Experiments. Foods, 11(1), 116. Table 3. https://doi.org/10.3390/foods11010116 View Source
- [2] Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. https://doi.org/10.3390/foods10020441 View Source
